molecular formula C29H28 B14736931 9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene CAS No. 5472-33-3

9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene

Cat. No.: B14736931
CAS No.: 5472-33-3
M. Wt: 376.5 g/mol
InChI Key: DGNIDEIGYVKXQG-UHFFFAOYSA-N
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Description

9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated phenanthrene derivatives.

Scientific Research Applications

9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.

    Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:

    Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.

    Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.

    Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.

    9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.

Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts

Properties

CAS No.

5472-33-3

Molecular Formula

C29H28

Molecular Weight

376.5 g/mol

IUPAC Name

9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene

InChI

InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2

InChI Key

DGNIDEIGYVKXQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64

Origin of Product

United States

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